FR 167653

Description

Properties

IUPAC Name |

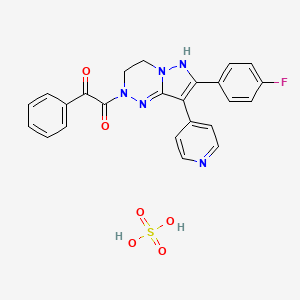

1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPHXRBKBLJJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430965 | |

| Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158876-66-5 | |

| Record name | FR 167653 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

FR167653: A Technical Overview of its Mechanism of Action as a p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. By specifically targeting p38 MAPK, FR167653 effectively suppresses the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), two pivotal mediators of the inflammatory response. This targeted action underlies its demonstrated efficacy in various preclinical models of inflammatory diseases, including colitis, endotoxin-induced shock, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the mechanism of action of FR167653, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects through the specific inhibition of the p38 MAP kinase pathway. This pathway is a critical component of the cellular response to a wide range of extracellular stimuli, including inflammatory cytokines, lipopolysaccharide (LPS), and cellular stress.

The activation of the p38 MAPK cascade is initiated by upstream kinases, leading to the dual phosphorylation of a threonine and a tyrosine residue within the activation loop of p38 MAPK. Once activated, p38 MAPK phosphorylates and activates a variety of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β.

FR167653 acts as a competitive inhibitor at the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity. This inhibition blocks the entire downstream signaling cascade, leading to a significant reduction in the production of key inflammatory mediators.

Quantitative Data on Inhibitory Activity and Efficacy

While specific IC50 values for FR167653 against the different p38 MAPK isoforms (α, β, γ, δ) are not consistently reported in publicly available literature, the compound is widely characterized as a potent and selective inhibitor of this kinase family. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.

Table 1: Summary of In Vivo Efficacy of FR167653 in Preclinical Models

| Model | Species | FR167653 Dose | Route of Administration | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Rat | 1.0, 3.2, 10 mg/kg | Oral | Dose-dependent reduction in disease activity index, myeloperoxidase activity, and colonic TNF-α levels. | [1][2] |

| Endotoxin-Induced Shock | Mouse | 1, 10, 30 mg/kg | Intraperitoneal | Dose-dependent inhibition of serum TNF-α and IL-1β levels; improved survival rate. | [3] |

| Ischemia-Reperfusion Injury (Renal) | Rat | 1, 3.2 mg/kg/h | Intravenous | Significant reduction in serum creatinine and blood urea nitrogen; attenuated histological damage. | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Oral | Attenuated increase in mean pulmonary arterial pressure and right ventricular hypertrophy. |

Detailed Experimental Protocols

To facilitate the replication and further investigation of FR167653's mechanism of action, this section outlines the methodologies for key experiments cited in the literature.

In Vitro p38 MAP Kinase Activity Assay

This assay is designed to quantify the direct inhibitory effect of FR167653 on p38 MAPK activity.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

FR167653 (various concentrations)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and the desired concentration of FR167653 or vehicle control (DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and MBP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of FR167653 relative to the vehicle control to determine the IC50 value.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to assess the efficacy of anti-inflammatory compounds in an in vivo setting that mimics certain aspects of inflammatory bowel disease.

Animals:

-

Male Wistar rats (180-220 g)

Induction of Colitis:

-

Administer 5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.

-

Monitor animals daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

Treatment:

-

Administer FR167653 or vehicle control orally once daily, starting from the first day of DSS administration.

Endpoint Analysis (Day 8):

-

Euthanize the animals and collect the colon.

-

Measure the length and weight of the colon.

-

Collect colonic tissue for histological analysis (H&E staining) to assess the degree of inflammation and tissue damage.

-

Homogenize a portion of the colonic tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Homogenize another portion of the colonic tissue to measure the levels of TNF-α and IL-1β using ELISA.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor and predicting potential off-target effects. While a complete, publicly available screen of FR167653 against a large panel of kinases is not readily found, the existing literature consistently describes it as a "specific" or "selective" p38 MAPK inhibitor. This suggests that its inhibitory activity against other kinases is significantly lower than its activity against p38 MAPK. For a thorough evaluation, it would be necessary to perform a comprehensive kinase panel screening.

Conclusion

FR167653 is a well-characterized inhibitor of p38 MAP kinase with potent anti-inflammatory properties. Its mechanism of action is centered on the suppression of pro-inflammatory cytokine production, specifically TNF-α and IL-1β, through the direct inhibition of p38 MAPK activity. The in vivo efficacy of FR167653 in various animal models of inflammation highlights its potential as a therapeutic agent. Further research, particularly focused on generating a comprehensive kinase selectivity profile and detailed pharmacokinetic and pharmacodynamic studies in higher species, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of the core mechanism of FR167653 for researchers and professionals in the field of drug development.

References

FR167653: A Technical Guide to a Selective p38 MAP Kinase Pathway Inhibitor

Abstract: This document provides a comprehensive technical overview of FR167653, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It is intended for researchers, scientists, and professionals in drug development. This guide details the mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction

FR167653 is a potent, orally active small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, playing a central role in regulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases. FR167653 has demonstrated significant anti-inflammatory effects in various preclinical models by specifically inhibiting p38 MAPK activity, thereby suppressing the synthesis of key inflammatory cytokines.[3][4] This guide consolidates the available technical information on FR167653 to serve as a resource for its scientific evaluation and potential therapeutic applications.

Mechanism of Action

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by environmental stressors and pro-inflammatory cytokines. This activation leads to the phosphorylation and activation of MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[5]

Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2. This cascade culminates in the increased transcription and translation of pro-inflammatory genes, including those for TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[4]

FR167653 exerts its anti-inflammatory effects by directly and selectively inhibiting the kinase activity of p38 MAPK. By binding to the p38 enzyme, it prevents the phosphorylation of its downstream substrates, effectively blocking the signaling cascade that leads to the synthesis of inflammatory mediators.[4] This targeted inhibition is the basis for its observed efficacy in reducing inflammation in various preclinical models.[3]

Data Presentation: Quantitative Analysis

While specific biochemical IC50 or Ki values for FR167653 against p38 MAPK isoforms are not prominently available in the reviewed public literature, its potent biological effects have been quantified in numerous cell-based and in vivo studies. The tables below summarize these dose-dependent effects and provide context by comparing the potency of other known p38 MAPK inhibitors.

Table 1: In Vivo Efficacy of FR167653 in Preclinical Models

| Model System | Species | FR167653 Dose | Parameter Measured | Result | Reference |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Leukocyte Adhesion | Dose-dependent reduction | [3] |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Sinusoidal Perfusion | Dose-dependent restoration | [3] |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Serum TNF-α & IL-1β | Significant reduction vs. vehicle | [3] |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | p38 MAPK Activity | Attenuated from 7.2-fold to 2.1-fold increase vs. control | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Mean Pulmonary Artery Pressure | Reduced to 24.7 mmHg vs. 36.5 mmHg in control group | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | TNF-α mRNA | Reduced to 1.18-fold vs. 3.05-fold increase in control group | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | IL-1β mRNA | Reduced to 2.2-fold vs. 4.4-fold increase in control group | |

| Chronic Allograft Nephropathy | Rat | 30 mg/kg/day, s.c. | p38 MAPK Expression | Markedly reduced | |

| Ischemia/Reperfusion Injury | Rat | 0.1 mg/kg/hour, i.v. | Phosphorylated p38 MAPK | Markedly attenuated expression | [2] |

Table 2: Comparative IC50 Values of Common p38 MAPK Inhibitors (for context)

| Inhibitor | p38α (IC50) | p38β (IC50) | p38γ (IC50) | p38δ (IC50) | Reference |

| FR167653 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM | |

| SB203580 | 300 - 500 nM | - | - | - | |

| SB202190 | 50 nM | 100 nM | - | - | |

| Pamapimod (R-1503) | 14 nM | 480 nM | No activity | No activity | |

| Ralimetinib (LY2228820) | 7 nM | - | - | - | |

| SD0006 | 16 nM | 677 nM | - | - | |

| Note: IC50 values can vary based on assay conditions. Data presented for comparative purposes. |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. The following sections describe representative protocols for key assays used to characterize the activity of FR167653.

In Vitro p38 Kinase Inhibition Assay (Representative Protocol)

This biochemical assay quantifies the ability of FR167653 to directly inhibit the enzymatic activity of purified p38 MAPK.

-

Materials:

-

Recombinant human p38α kinase

-

Kinase substrate (e.g., ATF-2 protein or a specific peptide)

-

ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP)

-

FR167653 (dissolved in DMSO, serially diluted)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)

-

96-well assay plates

-

Phosphocellulose filter mats or scintillation plates for detection

-

-

Procedure:

-

Prepare serial dilutions of FR167653 in kinase assay buffer. A typical starting concentration range for screening is 100 µM to 1 nM.

-

In a 96-well plate, add the following in order: 10 µL of diluted FR167653 or vehicle (DMSO), 20 µL of recombinant p38α kinase, and 10 µL of the kinase substrate.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (containing radiolabeled ATP).

-

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding an equal volume of phosphoric acid or another suitable stop solution.

-

Spot the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Cytokine Production Assay (LPS-Stimulated Monocytes)

This assay measures the effect of FR167653 on the production of pro-inflammatory cytokines in a physiologically relevant cellular context.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

RPMI 1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

FR167653 (dissolved in DMSO)

-

ELISA kits for human TNF-α and IL-1β

-

24-well cell culture plates

-

-

Procedure:

-

Seed monocytes/macrophages in a 24-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of FR167653 or vehicle (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group (no LPS).

-

Incubate the plates for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the cytokine being measured.

-

After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Normalize the cytokine concentrations to the LPS-stimulated vehicle control. Calculate the percent inhibition for each FR167653 concentration and determine the IC50 value from the resulting dose-response curve.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model of acute inflammation used to evaluate the anti-inflammatory efficacy of compounds like FR167653.[4]

-

Animals:

-

Male BALB/c mice or Wistar rats (6-8 weeks old).

-

-

Materials:

-

FR167653 (formulated for oral or intraperitoneal administration)

-

Lambda Carrageenan (1% w/v suspension in sterile saline)

-

Plethysmometer or digital calipers for measuring paw volume/thickness.

-

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Group animals randomly (n=6-10 per group): Vehicle control, FR167653-treated groups (e.g., 1, 10, 30 mg/kg), and a positive control group (e.g., Indomethacin 5 mg/kg).

-

Administer FR167653 or vehicle by the desired route (e.g., oral gavage) 30-60 minutes before inducing inflammation.

-

Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

-

Induce inflammation by injecting 50-100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

-

Measure the paw volume (Vt) at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the edema volume (ΔV) at each time point as Vt - V₀. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

-

Conclusion

FR167653 is a selective p38 MAPK inhibitor with demonstrated anti-inflammatory properties in a variety of preclinical models. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine synthesis, makes it a valuable tool for research in inflammatory diseases. While detailed biochemical potency data against p38 isoforms is not widely published, its efficacy in cellular and in vivo systems at defined concentrations is well-documented. The experimental protocols and data presented in this guide provide a foundational resource for scientists investigating the p38 MAPK pathway and the therapeutic potential of its inhibitors. Further studies to elucidate its precise kinase selectivity profile and pharmacokinetic/pharmacodynamic relationships are warranted to fully characterize its potential as a therapeutic agent.

References

- 1. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The p38 MAPK Inhibitor FR167653: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), demonstrating significant therapeutic potential in various inflammatory conditions. This technical guide provides a comprehensive overview of FR167653, including its full chemical name, mechanism of action, available quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.

Chemical Identity

The full chemical name of FR167653 is 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate .[4][5]

Table 1: Chemical and Physical Properties of FR167653

| Property | Value |

| Molecular Formula | C₂₄H₂₀FN₅O₂ · H₂SO₄ · H₂O |

| Molecular Weight | 525.5 g/mol |

| Appearance | Solid |

| Class | Pyrazolotriazine derivative |

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK signaling pathway. This pathway is a crucial mediator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like lipopolysaccharide (LPS).

The p38 MAPK cascade is a multi-tiered system. Upon stimulation, a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors. This phosphorylation cascade ultimately leads to the increased expression of genes involved in inflammation and immune responses.

FR167653 acts as a specific inhibitor of p38 MAPK, thereby blocking this entire downstream signaling cascade. This inhibition leads to a marked reduction in the production and release of key pro-inflammatory cytokines, TNF-α and IL-1β, which are major contributors to the pathogenesis of numerous inflammatory diseases.[6]

Figure 1: p38 MAPK Signaling Pathway and Inhibition by FR167653.

Quantitative Data

While several studies have demonstrated the dose-dependent inhibitory effects of FR167653, specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values from in vitro kinase assays are not consistently reported in the public domain. The available data primarily focuses on the in vivo efficacy of the compound in various animal models.

Table 2: Summary of In Vivo Efficacy of FR167653

| Animal Model | Condition | Dosage | Observed Effect | Reference |

| Rats | Acetic acid-induced colitis | 1.5 and 2.5 mg/kg (subcutaneous) | Amelioration of colonic lesions, dose-dependent decrease in colonic mucosal TNF-α and IL-1β | [6] |

| Rabbits | Endotoxin-induced shock | 0.10-0.32 mg/kg/h | Attenuation of hypotensive response and inhibition of plasma IL-1 and TNF-α levels | [7] |

| Mice | Lipopolysaccharide-induced hepatic microvascular dysfunction | 1 and 10 mg/kg (intravenous) | Reduction in leukocyte adhesion and restoration of sinusoidal perfusion in a dose-dependent manner | [8] |

| Rats | Monocrotaline-induced pulmonary hypertension | 2 mg/kg/day | Attenuation of p38 MAPK activity and reduction in inflammatory cytokine expression | |

| Rats | Chronic allograft nephropathy | 30 mg/kg/day (subcutaneous) | Prevention of morphological features of CAN and reduction in p38 MAPK expression | [9] |

| Mice | Nonobese diabetic (NOD) | 0.08% in diet (oral) | Prevention of diabetes development by inhibiting Th1 immunity | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of FR167653 and other p38 MAPK inhibitors.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory potential of compounds like FR167653.

Materials:

-

Recombinant active p38 MAPK enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., ATF-2)

-

FR167653 or other test compounds

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Compound Preparation: Prepare a serial dilution of FR167653 in DMSO. A typical concentration range for IC₅₀ determination is from 100 µM to 0.1 nM.

-

Assay Plate Setup: Add 1 µL of the diluted FR167653 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Enzyme Addition: Add 24 µL of a pre-diluted p38 MAPK solution in kinase assay buffer to each well.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of a substrate/ATP mixture (containing the final desired concentrations of ATF-2 and ATP) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of FR167653 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2: General workflow for an in vitro p38 MAPK kinase assay.

Cell-Based Assay for Inhibition of TNF-α Production

This assay measures the ability of FR167653 to inhibit the production and release of TNF-α from cells, typically monocytes or macrophages, stimulated with LPS.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

FR167653 or other test compounds

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed the cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and allow them to adhere overnight if using adherent cells.

-

Compound Treatment: Pre-treat the cells with various concentrations of FR167653 or DMSO (vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a non-stimulated control (vehicle only).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4-6 hours).

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of FR167653 compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Figure 3: Workflow for a cell-based TNF-α release assay.

Conclusion

FR167653 is a well-characterized inhibitor of p38 MAPK with demonstrated efficacy in a range of preclinical models of inflammatory diseases. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent. This technical guide provides essential information for researchers and drug development professionals working with FR167653 and other p38 MAPK inhibitors, offering a foundation for further investigation and development. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to translate its preclinical efficacy into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: A Technical Guide to its Inhibitory Effects on TNF-α and IL-1β Production

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of FR167653, a potent small molecule inhibitor, and its effects on the production of two key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). FR167653 has been identified as a dual inhibitor of these cytokines, primarily through its targeted suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This guide details the mechanism of action, summarizes quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

The production of TNF-α and IL-1β is tightly regulated by intracellular signaling cascades. A critical pathway in this process is the p38 MAPK pathway.[5][6] External inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK.[5][7] Activated p38 MAPK then phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and IL-1β genes.[8][9] FR167653 exerts its anti-inflammatory effects by specifically inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade and suppressing the synthesis of these potent cytokines.[1][7]

Caption: p38 MAPK signaling pathway for cytokine production and the inhibitory action of FR167653.

In Vitro Efficacy of FR167653

FR167653 has demonstrated potent inhibition of TNF-α and IL-1β production in various cell-based assays. Studies predominantly utilize human or rodent monocytes and macrophages stimulated with LPS to mimic an inflammatory response.

Table 1: Summary of In Vitro Inhibition of TNF-α and IL-1β by FR167653

| Cell Type | Stimulant | Cytokine Inhibited | Key Findings | Reference |

| Human Peripheral Blood Monocytes | LPS | TNF-α, IL-1β | FR167653 inhibited the production of both cytokines. The suppression was greater in monocytes than in alveolar macrophages. | [10] |

| Human Alveolar Macrophages | LPS | TNF-α, IL-1β | Attenuated the LPS induction of cyclooxygenase-2 (COX-2) expression, leading to reduced PGE2 synthesis. | [10] |

| Rat Kupffer Cells (KCs) | LPS | TNF-α, IL-1β | Significantly inhibited the production and mRNA expression of TNF-α and IL-1β. | [11] |

A typical in vitro experiment to assess the efficacy of FR167653 involves isolating primary cells or using a cell line, pre-treating with the compound, stimulating with an inflammatory agent, and then quantifying the cytokine output.

Caption: Standard workflow for in vitro evaluation of FR167653's effect on cytokine production.

In Vivo Efficacy of FR167653

The anti-inflammatory activity of FR167653 has been confirmed in several animal models of inflammation and shock. Administration of the compound leads to a significant reduction in systemic levels of TNF-α and IL-1β, resulting in improved outcomes.

Table 2: Summary of In Vivo Inhibition of TNF-α and IL-1β by FR167653

| Animal Model | Inflammatory Challenge | Dosing Regimen (FR167653) | Key Findings on Cytokines | Therapeutic Outcome | Reference |

| Rabbit Endotoxin Shock | Lipopolysaccharide (LPS) | 0.10-0.32 mg/kg/h (infusion) | Inhibited increases in plasma TNF-α and IL-1 levels. | Attenuated hypotension, reduced mortality from 93% to 47%, and lessened renal damage. | [4] |

| Rat Acute Colitis | Acetic Acid | 1.5 and 2.5 mg/kg per 6h (subcutaneous) | Dose-dependently decreased colonic mucosal and serum levels of TNF-α and IL-1β. | Ameliorated macroscopic colonic lesions. | [3] |

| Mouse Liver Injury | LPS | 1 and 10 mg/kg (i.v.) at 0 and 2h post-LPS | Significantly lowered serum levels of TNF-α and IL-1β. | Prevented hepatic microcirculatory dysfunction and reduced leukocyte adhesion. | [2] |

| Rat Lung Injury | LPS | 0.2 mg/kg/h (infusion) | Decreased serum TNF-α and IL-1β concentrations. | Attenuated pulmonary neutrophil accumulation, lung edema, and lethality. | [7] |

| Rat Intestinal Transplant | Ischemia-Reperfusion | 0.25 mg/kg/h (i.v.) for 4h | Suppressed plasma TNF-α at 12h and IL-1β at 1h post-reperfusion. | Improved 48h survival and reduced remote organ (kidney) injury. | [12] |

In vivo studies typically involve inducing an inflammatory state in an animal model, administering FR167653, and then collecting biological samples to measure cytokine levels and assess pathological changes.

Caption: General workflow for in vivo studies of FR167653 in inflammatory models.

Detailed Experimental Protocols

This section provides a more granular look at the methodologies commonly employed in studies investigating FR167653.

-

Human Peripheral Blood Monocytes (PBMCs): Monocytes are typically isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. The isolated cells are then cultured in appropriate media such as RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.

-

Kupffer Cells (KCs): Rat KCs, the resident macrophages of the liver, are isolated by a multi-step enzymatic perfusion process involving collagenase and pronase, followed by purification via density gradient separation.[11]

-

THP-1 Cell Line: The human monocytic cell line THP-1 is a common model. The cells are cultured in RPMI-1640 and can be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[13]

-

Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is the most common stimulant used to induce an inflammatory response and the production of TNF-α and IL-1β in vitro and in vivo.[2][7][10][11] Doses vary depending on the model, from ng/mL in cell culture to mg/kg in animal studies.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of TNF-α and IL-1β in cell culture supernatants or animal serum/plasma is almost universally measured using commercially available ELISA kits.[2][11][14] This method provides a highly sensitive and specific quantification of the target cytokines. The general procedure involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then measuring the enzymatic reaction, which is proportional to the amount of cytokine present.

-

Western Blotting: To confirm the mechanism of action, researchers assess the phosphorylation state of p38 MAPK. Cells or tissues are lysed, and proteins are separated by SDS-PAGE. Specific antibodies against both total p38 and phosphorylated p38 (p-p38) are used to detect the proteins. Inhibition of p38 MAPK by FR167653 is demonstrated by a decrease in the p-p38 signal in treated samples compared to stimulated controls.[7]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To determine if FR167653 affects the transcription of cytokine genes, mRNA levels are quantified. Total RNA is extracted from cells, reverse transcribed into cDNA, and then the specific cDNA for TNF-α and IL-1β is amplified and quantified using real-time PCR. A reduction in cytokine mRNA levels in FR167653-treated groups indicates transcriptional or post-transcriptional regulation.[11]

Conclusion

FR167653 is a well-characterized inhibitor of TNF-α and IL-1β production. Its efficacy stems from the targeted inhibition of the p38 MAPK signaling pathway, a critical node in the inflammatory response. Both in vitro and in vivo studies consistently demonstrate its ability to potently suppress these key pro-inflammatory cytokines across a range of cell types and disease models. The data strongly support its therapeutic potential for treating inflammatory conditions characterized by the overproduction of TNF-α and IL-1β, such as septic shock, inflammatory bowel disease, and ischemia-reperfusion injury.[2][3][4][12] The detailed protocols and established workflows provide a solid foundation for further research and development in this area.

References

- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Role of p38MAPK signal transduction pathway in Kupffer cells production of TNF-alpha and IL-1beta in severely burned rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAP kinase regulates TNF alpha-, IL-1 alpha- and PAF-induced RANTES and GM-CSF production by human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a dual inhibitor of tumor necrosis factor-alpha and interleukin-1 on lipopolysaccharide-induced lung injury in rats: involvement of the p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms. | Semantic Scholar [semanticscholar.org]

- 9. MKK3/6-p38 MAPK signaling is required for IL-1beta and TNF-alpha-induced RANKL expression in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcription profiles of LPS-stimulated THP-1 monocytes and macrophages: a tool to study inflammation modulating effects of food-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.7. Assay of TNF-α, IL-1β, and IL-6 in Mesenteric Lymph and Blood [bio-protocol.org]

The Role of p38 MAPK in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines and other inflammatory mediators has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of the p38 MAPK pathway, its implication in various inflammatory conditions, quantitative data on the efficacy of its inhibitors, and detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress signals. This cascade ultimately leads to the activation of the p38 MAPK, which in turn phosphorylates a wide range of downstream substrates, including other kinases and transcription factors, thereby regulating gene expression and cellular processes involved in inflammation.[1][2][3]

There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), each encoded by a separate gene.[4] p38α is the most ubiquitously expressed and is considered the primary isoform involved in inflammatory responses.[4][5] Activation of p38 MAPK requires dual phosphorylation on threonine and tyrosine residues within its activation loop by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6.[6][7]

Figure 1: The p38 MAPK Signaling Pathway.

Role of p38 MAPK in Inflammatory Diseases

Dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases. The persistent activation of this pathway leads to the overproduction of inflammatory mediators, contributing to tissue damage and disease progression.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, p38 MAPK is highly activated in the synovial tissue.[8] This activation is observed in key cell types, including macrophages and fibroblasts within the synovial lining.[8][9] The activated p38 MAPK pathway drives the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.[10][11] Studies have shown that the α and γ isoforms of p38 MAPK are the predominant activated forms in the RA synovium.[9]

Chronic Obstructive Pulmonary Disease (COPD)

COPD is a progressive lung disease characterized by chronic inflammation of the airways. Increased activation of p38 MAPK has been observed in the lungs of COPD patients, particularly in alveolar macrophages and CD8+ T-cells.[12][13] This activation correlates with the severity of lung function impairment.[14] The p38 MAPK pathway is implicated in the production of inflammatory mediators such as TNF-α, IL-6, and IL-8, which contribute to the persistent inflammation and tissue damage seen in COPD.[12][13]

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Evidence suggests that the p38 MAPK pathway is activated in the inflamed intestinal mucosa of IBD patients.[1] This activation contributes to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] However, the role of p38 MAPK in IBD is complex, with some studies suggesting that its inhibition might exacerbate certain aspects of the disease, highlighting the need for a nuanced therapeutic approach.[2]

Therapeutic Targeting of p38 MAPK

The central role of p38 MAPK in inflammation has made it an attractive target for the development of small molecule inhibitors. Numerous p38 MAPK inhibitors have been developed and evaluated in preclinical and clinical settings for various inflammatory diseases.

p38 MAPK Inhibitors and their Efficacy

A number of p38 MAPK inhibitors have been investigated, with varying degrees of success. The table below summarizes the in vitro and in vivo efficacy of several key inhibitors.

| Inhibitor | Target(s) | Disease Model/Cell Type | IC50/EC50 | Effect on Cytokine Production | Reference(s) |

| VX-702 | p38α/β | Rheumatoid Arthritis (Clinical Trial) | N/A | Transient reduction in CRP, sTNFR p55, and SAA | [15][16] |

| SCIO-469 (Talmapimod) | p38α | Human Whole Blood | IC50 = 300 nM (LPS-induced TNF-α) | Potent inhibition of TNF-α | [17] |

| BIRB-796 (Doramapimod) | p38α/β | Alveolar Macrophages (COPD) | N/A | Decreased secretion of TNF-α and IL-6 | [13] |

| SB203580 | p38α/β | Experimental Colitis (Mouse) | N/A | Reduced IFN-γ and IL-12p70 production | [2] |

| SD-282 | p38α/β | Human Lung Macrophages | EC50 for TNF-α mRNA stability: ~10 nM | Concentration-dependent reduction of TNF-α, GM-CSF, and IL-8 mRNA stability | [18] |

| SB239063 | p38α/β | Human Lung Macrophages | EC50 for TNF-α mRNA stability: ~100 nM | Concentration-dependent reduction of TNF-α, GM-CSF, and IL-8 mRNA stability | [18] |

| CDD-450 | p38α-MK2 axis | Rheumatoid Arthritis Synovial Fibroblasts | IC50 for IL-1β production: 1-10 nM | Inhibition of IL-1β, IL-6, and TNF-α production | [19] |

| LY2228820 (Ralimetinib) | p38α/β | In vitro | IC50: 5.3 nM (p38α), 3.2 nM (p38β) | N/A | [17] |

Clinical Trial Outcomes

While preclinical studies have shown promise, the clinical development of p38 MAPK inhibitors for inflammatory diseases has been challenging. Several inhibitors have failed to demonstrate significant efficacy in late-stage clinical trials, or have been associated with adverse effects.[5][20] For instance, a meta-analysis of clinical trials of p38 MAPK inhibitors in rheumatoid arthritis showed only a modest improvement in ACR20 response compared to placebo, with no significant differences in ACR50 or DAS28 scores.[21][22] These outcomes may be due to the complex and redundant nature of inflammatory signaling pathways, as well as potential off-target effects and the development of tachyphylaxis.[5]

Key Experimental Protocols

Studying the p38 MAPK pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.

Western Blot Analysis of Phospho-p38 MAPK

This protocol describes the detection of the activated, phosphorylated form of p38 MAPK in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Primary antibody: Mouse anti-total p38 MAPK

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells as required and then lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Figure 2: Western Blot Workflow for Phospho-p38 MAPK Detection.

In Vitro p38 MAPK Kinase Assay (Non-Radioactive)

This protocol describes a method to measure the kinase activity of immunoprecipitated p38 MAPK.

Materials:

-

Cell lysate

-

Anti-p38 MAPK antibody conjugated to agarose beads

-

Kinase assay buffer

-

ATP

-

Recombinant ATF-2 (substrate)

-

SDS-PAGE sample buffer

-

Western blot reagents (as described above)

-

Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)

Procedure:

-

Immunoprecipitation: Incubate cell lysates with anti-p38 MAPK antibody-conjugated agarose beads overnight at 4°C to immunoprecipitate p38 MAPK.

-

Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing ATP and recombinant ATF-2. Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blot: Analyze the samples by Western blotting using an antibody specific for phosphorylated ATF-2 (Thr71).

Culture of Primary Human Fibroblast-Like Synoviocytes (HFLS)

This protocol describes the isolation and culture of primary HFLS from synovial tissue, a key cell type in rheumatoid arthritis research.

Materials:

-

Synovial tissue from RA patients

-

DMEM/F-12 medium

-

Fetal bovine serum (FBS)

-

Penicillin/Streptomycin

-

Collagenase

-

70 µm cell strainer

-

Tissue culture flasks and plates

Procedure:

-

Tissue Digestion: Mince the synovial tissue and digest it with collagenase in serum-free medium overnight at 37°C.

-

Cell Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete medium (DMEM/F-12 with 10% FBS and antibiotics), and plate the cells in tissue culture flasks.

-

Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

-

Subculture: When the cells reach 80-90% confluency, subculture them using trypsin-EDTA. HFLS can be used for experiments between passages 3 and 8.

Conclusion

The p38 MAPK signaling pathway remains a pivotal area of research in the field of inflammatory diseases. Its well-established role in driving the production of key inflammatory mediators underscores its therapeutic potential. However, the clinical translation of p38 MAPK inhibitors has been met with challenges, highlighting the complexity of targeting this pathway. Future research should focus on developing more selective inhibitors, understanding the context-dependent roles of different p38 isoforms, and exploring combination therapies to overcome the limitations observed in monotherapy. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers dedicated to advancing our understanding of p38 MAPK and developing novel treatments for inflammatory diseases.

References

- 1. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 mitogen-activated protein kinase (MAPK) in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 7. Regulation of p38 MAPK by MAPK kinases 3 and 6 in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 9. Differential tissue expression and activation of p38 MAPK alpha, beta, gamma, and delta isoforms in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. dovepress.com [dovepress.com]

- 14. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]

- 17. scispace.com [scispace.com]

- 18. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | Semantic Scholar [semanticscholar.org]

- 21. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

FR167653: A Technical Guide for Immunological Liver Injury Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167653 is a potent pyridinyl-pyrazole derivative that has demonstrated significant therapeutic potential in preclinical models of immunological liver injury. As a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), FR167653 targets a critical signaling pathway involved in the inflammatory cascade that drives liver damage. This technical guide provides a comprehensive overview of FR167653, including its mechanism of action, detailed experimental protocols for its use in liver injury models, and a summary of key quantitative data from relevant studies.

Mechanism of Action

FR167653 exerts its hepatoprotective effects primarily through the specific inhibition of p38 MAPK activity.[1][2] This inhibition disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators of liver injury.[1][3][4] By suppressing the synthesis of these cytokines, FR167653 effectively reduces the inflammatory response, mitigates hepatocellular damage, and improves overall liver function.[1][2][3] The pharmacological characteristics and chemical structure of FR167653 are similar to another well-known p38 MAPK inhibitor, SB203580.[1] Furthermore, FR167653 has been shown to reduce the expression of nuclear factor-kappa B (NF-κB) mRNA, a key transcription factor involved in the inflammatory response, further contributing to its anti-inflammatory effects.[1][5]

Signaling Pathway

The inflammatory cascade leading to immunological liver injury often involves the activation of Kupffer cells by stimuli such as lipopolysaccharide (LPS). This activation triggers the p38 MAPK signaling pathway, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-1β. These cytokines, in turn, can induce hepatocyte apoptosis and necrosis. FR167653 intervenes by specifically inhibiting p38 MAPK, thereby blocking this inflammatory cascade.

Figure 1: FR167653 Mechanism of Action in Liver Injury.

Experimental Models and Protocols

FR167653 has been evaluated in various animal models of immunological liver injury. The following sections provide detailed protocols for some of the key models used in this research.

Bacillus Calmette-Guérin (BCG) and Lipopolysaccharide (LPS) Induced Immunological Liver Injury

This model is widely used to study immune-mediated hepatitis.[1][3][5]

Experimental Workflow:

Figure 2: Workflow for BCG/LPS-Induced Liver Injury Model.

Detailed Protocol:

-

Animal Model: Male Kunming mice are typically used.[1]

-

Induction of Injury:

-

Inject each mouse with 2.5 mg of viable Bacillus Calmette-Guérin (BCG) bacilli suspended in 0.2 mL of saline via the tail vein.[1][5]

-

Ten days following the BCG injection, administer 10 mg of lipopolysaccharide (LPS) in 0.2 mL of saline via the tail vein.[1][5] In some studies, a lower dose of 10 µg LPS is used.[3]

-

-

Treatment:

-

Sample Collection and Analysis:

-

Sixteen hours after the LPS injection, anesthetize the mice with ether and sacrifice them by cervical dislocation.[1]

-

Collect blood via cardiac puncture and centrifuge to obtain serum for the analysis of alanine aminotransferase (ALT), aspartate aminotransferase (AST), TNF-α, and nitric oxide (NO) levels.[1][5]

-

Excise the liver for histopathological examination (hematoxylin and eosin staining) and to prepare liver homogenates for the measurement of malondialdehyde (MDA) and glutathione peroxidase (GSHpx) levels.[1][5]

-

Isolate peritoneal macrophages to determine interleukin-1 (IL-1) production.[1][5]

-

Analyze the expression of NF-κB p65 mRNA in liver tissue using reverse transcription-polymerase chain reaction (RT-PCR).[1][5]

-

Hepatic Ischemia-Reperfusion (I/R) Injury

This model simulates the liver damage that occurs during transplantation and major liver surgery.[6][7]

Detailed Protocol:

-

Surgical Procedure:

-

Treatment:

-

Analysis:

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of FR167653 in immunological liver injury models.

Table 1: Effect of FR167653 on Biochemical Parameters in BCG/LPS-Induced Liver Injury in Mice [1]

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | MDA (nmol/mgprot) | GSHpx (U/mgprot) |

| Normal | - | 45.7 ± 5.8 | 65.8 ± 7.2 | 0.45 ± 0.11 | 25.8 ± 4.2 |

| Model (BCG+LPS) | - | 856.4 ± 25.7 | 254.7 ± 15.4 | 1.87 ± 0.24 | 8.5 ± 2.5 |

| FR167653 | 50 | 491.8 ± 20.5 | 109.3 ± 10.5 | 1.12 ± 0.18 | 17.4 ± 3.8 |

| FR167653 | 100 | 404.9 ± 18.5 | 95.4 ± 8.9 | 0.85 ± 0.15 | 14.7 ± 3.0 |

| FR167653 | 150 | 341.8 ± 19.1 | 84.3 ± 8.7 | 0.63 ± 0.12 | 11.9 ± 2.8 |

Data are presented as mean ± SD. All FR167653 treatment groups showed a significant decrease in ALT, AST, and MDA, and a significant increase in GSHpx compared to the model group (P < 0.01 or P < 0.05).[1]

Table 2: Effect of FR167653 on Serum Cytokines and NO in BCG/LPS-Induced Liver Injury in Mice [1][2]

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | NO (µmol/L) | IL-1 (cpm) |

| Normal | - | 25.4 ± 4.5 | 18.7 ± 3.5 | 158 ± 25 |

| Model (BCG+LPS) | - | 487.5 ± 35.8 | 125.4 ± 12.8 | 1254 ± 158 |

| FR167653 | 50 | 254.7 ± 20.1 | 65.8 ± 8.7 | 658 ± 87 |

| FR167653 | 100 | 187.4 ± 18.5 | 45.7 ± 6.5 | 457 ± 65 |

| FR167653 | 150 | 125.8 ± 15.4 | 32.4 ± 5.8 | 324 ± 58 |

Data are presented as mean ± SD. All FR167653 treatment groups showed a significant decrease in TNF-α, NO, and IL-1 compared to the model group (P < 0.01 or P < 0.05).[1][2]

Conclusion

FR167653 has consistently demonstrated a significant protective effect against immunological liver injury in various preclinical models. Its mechanism of action, centered on the inhibition of the p38 MAPK pathway and subsequent reduction of pro-inflammatory cytokine production, makes it a promising candidate for further investigation and development as a therapeutic agent for inflammatory liver diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to design and execute further studies to elucidate the full therapeutic potential of FR167653.

References

- 1. FR167653 attenuates murine immunological liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 3. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FR167653 attenuates murine immunological liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. The effects of FR167653 in extended liver resection with ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a p38 mitogen-activated protein kinase inhibitor as an additive to university of wisconsin solution on reperfusion injury in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating FR167653 in Nonobese Diabetic (NOD) Mice Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the investigation of FR167653, a specific p38 mitogen-activated protein kinase (MAPK) inhibitor, in the context of nonobese diabetic (NOD) mice, the primary animal model for Type 1 Diabetes (T1D). This document details the mechanism of action of FR167653, experimental protocols for its use in NOD mice, and a summary of the quantitative data from relevant studies.

Core Concept: Mechanism of Action of FR167653 in T1D

FR167653 is a potent and specific inhibitor of the p38 MAPK signaling pathway. In the context of T1D in NOD mice, the therapeutic effect of FR167653 is primarily attributed to its immunomodulatory properties, specifically its influence on T-helper cell differentiation and cytokine production. The p38 MAPK pathway is crucial for the activation of Th1 cells, which are key players in the autoimmune destruction of pancreatic β-cells.

By inhibiting p38 MAPK, FR167653 effectively reduces the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) by Th1 cells. This suppression of the Th1 response helps to maintain a state of "benign insulitis," where immune cells infiltrate the pancreatic islets but do not progress to actively destroy the insulin-producing β-cells. Notably, FR167653 does not appear to significantly affect the production of Interleukin-4 (IL-4) by Th2 cells, suggesting a targeted effect on the Th1-mediated autoimmune process.

Signaling Pathway Diagram

Caption: Mechanism of FR167653 in preventing β-cell destruction.

Experimental Protocols

This section outlines a generalized experimental protocol for investigating the effects of FR167653 in NOD mice, based on common practices in the field.

Animal Model and Husbandry

-

Mouse Strain: Female Nonobese Diabetic (NOD) mice are typically used as they have a higher incidence of spontaneous diabetes compared to males.

-

Source: Mice should be obtained from a reputable supplier (e.g., The Jackson Laboratory, Taconic).

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility to minimize environmental variables that can influence diabetes development.

-

Diet and Water: Standard laboratory chow and water should be provided ad libitum.

Drug Administration

-

Compound: FR167653 can be synthesized or obtained from commercial sources.

-

Formulation: For oral administration, FR167653 is typically mixed into the powdered mouse chow at a specified concentration (e.g., 0.08%). The food mixture should be prepared fresh regularly.

-

Route of Administration: Continuous oral administration via medicated chow is a common and non-invasive method.

-

Dosage: The dosage is controlled by the concentration of FR167653 in the food and the daily food intake of the mice.

-

Treatment Period: Treatment can be initiated at different ages to study preventive or therapeutic effects. Common starting points are at 4 weeks of age (preventive) or 10-12 weeks of age (therapeutic, after the onset of insulitis). The treatment is typically continued for a prolonged period, often up to 30 weeks of age.

Monitoring of Diabetes

-

Blood Glucose Monitoring: Blood glucose levels should be monitored weekly starting from a specified age (e.g., 10 weeks). A drop of blood can be obtained from the tail vein.

-

Definition of Diabetes: A mouse is typically considered diabetic after two consecutive non-fasting blood glucose readings above a certain threshold (e.g., 250 mg/dL).

Histological Analysis of Insulitis

-

Tissue Collection: At the end of the study, mice are euthanized, and the pancreas is collected.

-

Tissue Processing: The pancreas is fixed in a suitable fixative (e.g., 10% formalin), embedded in paraffin, and sectioned.

-

Staining: Pancreatic sections are stained with Hematoxylin and Eosin (H&E) to visualize the cellular infiltration in the islets of Langerhans.

-

Insulitis Scoring: The severity of insulitis is scored by examining at least 20-30 islets per mouse under a microscope. A common scoring system is as follows:

-

Score 0: No infiltration.

-

Score 1: Peri-insulitis (mononuclear cell infiltration limited to the periphery of the islet).

-

Score 2: Moderate insulitis (<50% of the islet area is infiltrated).

-

Score 3: Severe insulitis (>50% of the islet area is infiltrated).

-

Immunological Assays

-

Splenocyte Isolation: Spleens are collected from euthanized mice, and single-cell suspensions of splenocytes are prepared.

-

In Vitro Stimulation: Splenocytes are cultured in the presence of a T-cell mitogen (e.g., Concanavalin A) to stimulate cytokine production.

-

Cytokine Measurement: The concentrations of IFN-γ and IL-4 in the culture supernatants are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Experimental Workflow Diagram

Caption: Generalized workflow for an FR167653 study in NOD mice.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of FR167653 in NOD mice. The data is compiled from representative studies and presented for easy comparison.

Table 1: Effect of FR167653 on Diabetes Incidence

| Treatment Group | Number of Mice | Age at Onset (weeks) | Diabetes Incidence (%) |

| Control | 20 | 18-24 | 85 |

| FR167653 (0.08% in chow) | 20 | >30 | 10* |

| Statistically significant reduction compared to the control group. |

Table 2: Effect of FR167653 on Insulitis Score

| Treatment Group | Insulitis Score 0 (%) | Insulitis Score 1 (%) | Insulitis Score 2 (%) | Insulitis Score 3 (%) |

| Control | 5 | 15 | 30 | 50 |

| FR167653 (0.08% in chow) | 10 | 40 | 45 | 5* |

| Statistically significant shift towards lower insulitis scores compared to the control group. |

Table 3: Effect of FR167653 on Splenic Cytokine Production

| Treatment Group | IFN-γ Production (pg/mL) | IL-4 Production (pg/mL) |

| Control | 1500 ± 250 | 50 ± 10 |

| FR167653 (0.08% in chow) | 500 ± 100* | 45 ± 8 |

| Statistically significant reduction in IFN-γ production compared to the control group. Data are presented as mean ± standard deviation. |

Conclusion

The investigation of FR167653 in NOD mice provides compelling evidence for the therapeutic potential of p38 MAPK inhibition in the prevention and treatment of T1D. The data consistently demonstrates that FR167653 can significantly reduce the incidence of diabetes by modulating the autoimmune response, specifically by inhibiting the Th1-mediated production of IFN-γ. This leads to the maintenance of a benign insulitis, preventing the destruction of pancreatic β-cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret further studies in this promising area of T1D research.

The Impact of FR167653 on Th1 Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR167653 is a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of T helper 1 (Th1) cell differentiation and function. Th1 cells are key mediators of cellular immunity against intracellular pathogens and are characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). Dysregulated Th1 responses are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the impact of FR167653 on Th1 immunity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The evidence presented herein demonstrates that FR167653 selectively suppresses Th1-mediated immune responses by inhibiting p38 MAPK-dependent IFN-γ production, highlighting its therapeutic potential in Th1-driven pathologies.

Introduction

The differentiation of naive CD4+ T cells into distinct effector lineages, including Th1 and Th2 cells, is a cornerstone of the adaptive immune response. Th1 cells, driven by cytokines such as interleukin-12 (IL-12), are essential for host defense against intracellular pathogens.[1] The hallmark of Th1 cells is their production of IFN-γ, a pleiotropic cytokine that activates macrophages, enhances antigen presentation, and promotes a pro-inflammatory environment.[2] However, excessive or inappropriate Th1 activity can lead to tissue damage and is a key factor in autoimmune diseases like type 1 diabetes, rheumatoid arthritis, and multiple sclerosis.[3]

The p38 MAPK signaling pathway has emerged as a crucial intracellular hub for the regulation of inflammatory responses.[1] In Th1 cells, this pathway is selectively activated and plays a pivotal role in the transcriptional regulation of the Ifng gene, which encodes IFN-γ.[1][2] Consequently, pharmacological inhibition of p38 MAPK represents a promising therapeutic strategy for mitigating Th1-mediated immunopathology.

FR167653 is a specific inhibitor of the p38 MAPK pathway.[4] This document provides a comprehensive overview of the effects of FR167653 on Th1 immunity, consolidating available data and methodologies to serve as a valuable resource for researchers and drug development professionals in the field.

Data Presentation

The following tables summarize the quantitative effects of p38 MAPK inhibition on Th1 and Th2 cytokine production. While specific dose-response data for FR167653 is limited in the public domain, data from studies using SB203580, a structurally and functionally similar p38 MAPK inhibitor, provide a strong surrogate for understanding the expected impact of FR167653.[1]

| In Vitro Study: Effect of p38 MAPK Inhibitor (SB203580) on Th1/Th2 Cytokine Production | |

| Cell Type | Differentiated murine Th1 and Th2 cells |

| Treatment | SB203580 (p38 MAPK inhibitor) |

| Parameter Measured | IFN-γ and IL-4 protein levels in culture supernatant |

| Key Finding | SB203580 specifically inhibits IFN-γ production by Th1 cells in a dose-dependent manner, with no significant effect on IL-4 production by Th2 cells.[1] |

| Quantitative Result | IFN-γ mRNA levels in Th1 cells were decreased by 45-60% in the presence of SB203580.[1] |

| In Vivo Study: Effect of FR167653 on a Th1-Mediated Autoimmune Disease Model | |

| Animal Model | Non-obese diabetic (NOD) mice, a model for type 1 diabetes |

| Treatment | Continuous oral administration of 0.08% FR167653 |

| Parameter Measured | Ex vivo IFN-γ production by splenic Th1 cells; incidence of diabetes |

| Key Finding | FR167653 administration significantly reduced the ex vivo production of IFN-γ by splenic Th1 cells without affecting IL-4 production by Th2 cells and prevented the development of diabetes.[4] |

| Quantitative Result | While the exact percentage of IFN-γ reduction was not specified, the study reported a significant decrease. FR167653 administration from 4-30 weeks of age prevented NOD mice from developing diabetes.[4] |

Signaling Pathways

The p38 MAPK pathway plays a central role in translating extracellular signals, such as those from cytokines like IL-12, into the transcriptional activation of the IFN-γ gene in Th1 cells. FR167653 exerts its inhibitory effect by targeting p38 MAPK within this cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of FR167653 on Th1 immunity.

In Vitro Murine Th1 Cell Differentiation

This protocol describes the generation of Th1 effector cells from naive CD4+ T cells for subsequent analysis of cytokine production.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)

-

Recombinant mouse IL-2

-

Recombinant mouse IL-12

-

Anti-mouse CD3 antibody

-